Mubritinib

Content Navigation

CAS Number

Product Name

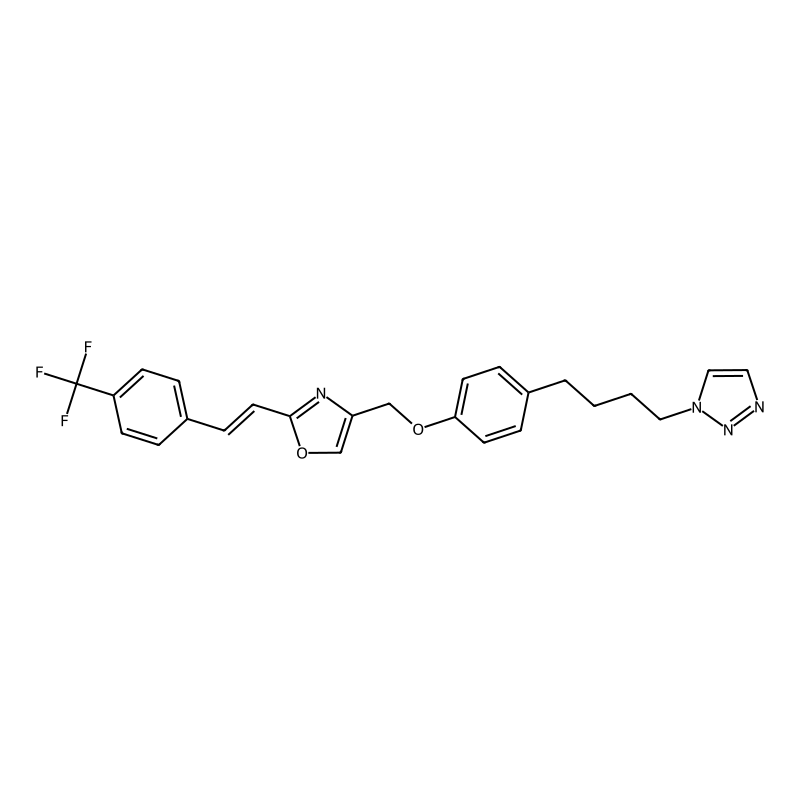

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mubritinib (TAK-165) is a small molecule originally developed as a potent and highly selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, demonstrating an IC50 of 6 nM for HER2 phosphorylation in HER2-overexpressing cell lines. However, subsequent research has revealed that its primary mechanism of action in several cancer models, including primary effusion lymphoma and acute myeloid leukemia, is not HER2 inhibition but rather potent, off-target inhibition of the mitochondrial electron transport chain (ETC) Complex I. This dual-activity profile makes Mubritinib a distinct tool for investigating both HER2-dependent signaling and cancer cell metabolic vulnerabilities.

References

- [1] Calderon, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. Oncotarget, 11(46), 4274–4295.

- [16] Baccelli, I., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer Cell, 36(1), 84-99.e8.

Direct substitution of Mubritinib with other potent HER2 inhibitors is not viable for studies targeting cellular metabolism. In models of primary effusion lymphoma (PEL), for example, Mubritinib induces cell cycle arrest and cytotoxicity, whereas other established HER2 inhibitors such as Afatinib and Dacomitinib fail to produce the same selective inhibitory effects. This demonstrates that Mubritinib's efficacy in this and other similar contexts is driven by its distinct ability to inhibit mitochondrial Complex I, a mechanism not shared by conventional HER2-targeting agents. Therefore, selecting Mubritinib is critical for research focused on exploiting metabolic dependencies rather than solely inhibiting HER2 kinase signaling.

High Potency and Selectivity for HER2 Kinase Inhibition

For applications focused on direct HER2 pathway analysis, Mubritinib demonstrates potent target engagement with an IC50 of 6 nM for HER2 phosphorylation in HER2-overexpressing BT-474 cells. This potency is coupled with high selectivity; Mubritinib shows no significant activity (IC50 >25,000 nM) against a panel of other kinases including EGFR, FGFR, PDGFR, and Src, minimizing potential off-target kinase signaling interference compared to broader-spectrum inhibitors.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 6 nM (HER2) |

| Comparator Or Baseline | >25,000 nM (EGFR, FGFR, PDGFR, Src) |

| Quantified Difference | >4,000-fold selectivity for HER2 over other tested kinases |

| Conditions | In vitro kinase phosphorylation assay using BT-474 cells. |

This justifies its use as a precise tool for studying HER2-specific pathways, avoiding the confounding effects of inhibiting EGFR or other related kinases.

Differentiated Primary Mechanism via Mitochondrial Complex I Inhibition

In specific cancer models, Mubritinib's primary anti-proliferative activity is driven by its inhibition of mitochondrial respiration, not HER2. In KSHV-positive primary effusion lymphoma (PEL) cells, which lack HER2 expression, Mubritinib treatment at 15 nM alters cell cycle profiles and induces apoptosis. In contrast, other potent HER2 inhibitors failed to show similar selective activity, confirming Mubritinib's distinct, non-HER2-mediated mechanism in this context.

| Evidence Dimension | Selective inhibition of PEL cell growth |

| Target Compound Data | Induces cell cycle arrest and sub-G1 accumulation at 15 nM |

| Comparator Or Baseline | Other HER2 inhibitors (Afatinib, Dacomitinib) did not display the same selectivity. |

| Quantified Difference | Qualitative difference in mechanism and cellular outcome. |

| Conditions | In vitro culture of KSHV+ PEL cell lines (BC1, BCBL1). |

This evidence justifies procuring Mubritinib specifically for research into cancer metabolic vulnerabilities, where other HER2 inhibitors are unsuitable.

Defined Solubility Profile for Consistent Experimental Preparation

Mubritinib exhibits poor solubility in aqueous solutions and ethanol but has a defined solubility in DMSO of ≥5 mg/mL, often requiring warming to fully dissolve. This characteristic necessitates the use of a DMSO stock for in vitro work. For in vivo studies, established suspension protocols exist, such as formulation in a vehicle of 1% DMSO, 30% polyethylene glycol, and 1% Tween 80. Adhering to these handling parameters is critical for achieving consistent and reproducible experimental results.

| Evidence Dimension | Solubility |

| Target Compound Data | ≥5 mg/mL in DMSO (warmed) |

| Comparator Or Baseline | Insoluble in water and ethanol |

| Quantified Difference | N/A (Defines necessary handling conditions) |

| Conditions | Standard laboratory conditions (25°C, may require warming). |

This provides clear, actionable guidance for solubilization and formulation, preventing experimental failure due to compound precipitation and ensuring dose consistency.

Demonstrated Blood-Brain Barrier Permeability for CNS Tumor Models

Unlike many kinase inhibitors which have poor central nervous system (CNS) penetration, pharmacokinetic assays have confirmed that Mubritinib effectively crosses the blood-brain barrier. This property was critical to its demonstrated efficacy in preclinical glioblastoma models, where it was shown to delay tumor progression and extend survival by targeting mitochondrial respiration in brain tumor stem cells.

| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |

| Target Compound Data | Confirmed to cross the BBB |

| Comparator Or Baseline | Many kinase inhibitors exhibit poor BBB penetration |

| Quantified Difference | Enables CNS target engagement not possible with non-penetrant compounds. |

| Conditions | Preclinical pharmacokinetic assays and in vivo glioblastoma models. |

This makes Mubritinib a necessary choice for researchers conducting in vivo studies on CNS malignancies like glioblastoma, where target site accessibility is paramount.

Targeting Metabolic Vulnerabilities in CNS Cancers

For in vivo studies of glioblastoma, Mubritinib is a strong candidate due to its dual ability to inhibit mitochondrial complex I—a key metabolic vulnerability in brain tumor stem cells—and to cross the blood-brain barrier to reach the tumor site.

Investigating OXPHOS Dependency in Hematological Malignancies

Mubritinib is the appropriate tool for studying cancers like primary effusion lymphoma or subsets of acute myeloid leukemia that are highly dependent on oxidative phosphorylation (OXPHOS). Its proven efficacy in these models, where standard HER2 inhibitors fail, allows for specific interrogation of the mitochondrial ETC Complex I pathway.

Selective Probing of HER2-Dependent Signaling Pathways

In research focused purely on HER2 signaling, Mubritinib's high selectivity against other common receptor tyrosine kinases like EGFR and PDGFR makes it a precise chemical probe to dissect HER2-specific downstream events without confounding off-target kinase effects.

Reproducible In Vivo Efficacy Studies Requiring CNS Exposure

When planning in vivo experiments, particularly those involving intracranial xenografts, Mubritinib's established formulation protocols and proven BBB permeability provide a reliable basis for designing studies with consistent compound exposure and CNS target engagement.

References

- [1] Calderon, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. Oncotarget, 11(46), 4274–4295.

- [5] Sharanek, A., et al. (2024). Mubritinib suppresses glioblastoma stem cells and tumor growth by targeting mitochondrial respiration. Theranostics, 14(3), 1219–1236.

- [7] Mubritinib (TAK 165) Datasheet. Adooq Bioscience.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

Wikipedia

Dates

2. Anastassiadis, Theonie; Deacon, Sean W.; Devarajan, Karthik; Ma, Haiching; Peterson, Jeffrey R.Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (2011), 29(11), 1039-1045.

3. Grinshtein, Natalie; Datti, Alessandro; Fujitani, Mayumi; Uehling, David; Prakesch, Michael; Isaac, Methvin; Irwin, Meredith S.; Wrana, Jeffrey L.; Al-Awar, Rima; Kaplan, David R. Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. Cancer Research (2011), 71(4), 1385-1395.

4. Nagasawa, Joji; Mizokami, Atsushi; Koshida, Kiyoshi; Yoshida, Sei; Naito, Kenichiro; Namiki, Mikio. Novel HER2 selective tyrosine kinase inhibitor, TAK-165, inhibits bladder, kidney and androgen-independent prostate cancer in vitro and in vivo. International Journal of Urology (2006), 13(5), 587-592.

5. Sugita, Shozo; Kawashima, Hidenori; Tanaka, Tomoaki; Kurisu, Takeshi; Sugimura, Kazunobu; Nakatani, Tatsuya Effect of type I growth factor receptor tyrosine kinase inhibitors on phosphorylation and transactivation activity of the androgen receptor in prostate cancer cells: Ligand-independent activation of the N-terminal domain of the androgen receptor. Oncology Reports (2004), 11(6), 1273-1279.

Explore Compound Types